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Introduction Thiamine (Vitamin B1) is a water-soluble vitamin essential for numerous cellular

processes, including energy metabolism and nervous system function.[1][2][3] As humans

cannot synthesize thiamine, it must be obtained through diet.[1][2] In food, thiamine exists in

free form and as various phosphorylated esters: thiamine monophosphate (TMP), thiamine

diphosphate (TPP), and thiamine triphosphate (TTP).[4] Accurate quantification of total

thiamine content is crucial for nutritional labeling, quality control, and research in food science

and drug development.[1][2][5]

This application note provides a detailed protocol for the extraction of total thiamine from

diverse food matrices. The procedure involves acid hydrolysis to release bound thiamine,

followed by enzymatic dephosphorylation to convert all thiamine esters to free thiamine. The

liberated thiamine is then derivatized to form a fluorescent compound, thiochrome, which is

subsequently quantified using High-Performance Liquid Chromatography (HPLC) with

fluorescence detection.

Experimental Workflow
The overall workflow for thiamine extraction and analysis is depicted below. The process

begins with sample preparation and proceeds through hydrolysis, purification, and final

quantification.

Sample Preparation Hydrolysis Purification & Derivatization Analysis

Food Sample
(5g)

Homogenize/Blend
(with 0.1 N HCl)

Acid Hydrolysis
(Heat at 100-120°C)

Adjust pH to 4.0-4.5
(Sodium Acetate)

Enzymatic Hydrolysis
(Taka-diastase/Claradiastase)

Protein Precipitation
(Trichloroacetic Acid) Adjust pH to 2.6-2.8 Filter

(0.45 µm)
Derivatization

(Alkaline K3Fe(CN)6) RP-HPLC Separation Fluorescence Detection
(Ex: ~370 nm, Em: ~435 nm) Quantification
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Figure 1: General workflow for the extraction and analysis of thiamine from food matrices.

Detailed Experimental Protocol
This protocol is a synthesized method based on established procedures for determining total

thiamine content in food samples.[1][2][6]

1. Reagents and Materials

Hydrochloric acid (HCl), 0.1 N

Sodium Acetate solution, 2.5 M

Taka-diastase or Claradiastase enzyme powder[1][2][7]

Trichloroacetic acid (TCA) solution, 50% (w/v)[1][2][6]

Potassium ferricyanide (K₃Fe(CN)₆) solution, 2% alkaline[8]

Thiamine hydrochloride standard

HPLC grade methanol and water

0.45 µm syringe filters

2. Standard Solution Preparation

Prepare stock and working standard solutions of thiamine hydrochloride in water acidified to pH

2.6-2.8 with 0.1 N HCl.[1][2] These solutions should be prepared fresh daily. A typical

calibration range is 0.1–25 µg/mL.[2]

3. Sample Preparation and Extraction

This procedure is suitable for solid food samples like cereals, meats, and vegetables.[1][6][7]

Step 1: Homogenization and Acid Hydrolysis
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Weigh 5 g of the homogenized food sample into a flask.[1][2]

Add 60 mL of 0.1 N HCl and blend at high speed for 2-3 minutes.[1][2]

Heat the mixture in a water bath at 100°C for 1 hour or autoclave at 120°C to release

bound thiamine.[1][2][8]

Cool the mixture to room temperature.

Step 2: Enzymatic Hydrolysis (Dephosphorylation)

Adjust the pH of the cooled mixture to 4.0-4.5 using 2.5 M Sodium Acetate solution.[1][2]

Add approximately 200 mg of Taka-diastase or a suitable amount of another phosphatase

enzyme (e.g., 6% claradiastase).[1][2][7]

Shake the mixture well and incubate for at least 3 hours at 50°C or for 18 hours at 45°C to

convert thiamine phosphates to free thiamine.[1][2][7]

Step 3: Protein Precipitation and Clarification

After incubation, add 2 mL of 50% TCA solution to precipitate proteins.[1][2][6]

Heat the mixture at 100°C for 15 minutes.[1][2]

Cool the solution, adjust the pH to 2.6-2.8 with Sodium Acetate, and bring the final volume

to 100 mL with deionized water.[1][2]

Filter the extract through a 0.45 µm filter prior to HPLC analysis.[1][2]

4. Derivatization and HPLC Analysis

For fluorescence detection, thiamine must be oxidized to thiochrome. This can be done pre-

column or post-column.[2][8]

Pre-column Derivatization: Mix the filtered extract with a 2% alkaline potassium ferricyanide

solution. The resulting thiochrome derivative is then extracted with a solvent like isobutanol

or butanol before injection into the HPLC system.[8][9]
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Post-column Derivatization: The column effluent is mixed with the oxidizing agent in a

reaction coil before it enters the fluorescence detector. This is a common automated

approach.[1][2]

HPLC Conditions:

Column: Reversed-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm).[6][7][8]

Mobile Phase: A mixture of an aqueous buffer (e.g., 5 mM phosphate buffer, pH 7.0) and

an organic solvent like methanol or acetonitrile.[7][8]

Detection: Fluorescence detector set to an excitation wavelength of approximately 370 nm

and an emission wavelength of approximately 435 nm.[4][8]

Method Performance Data
The performance of thiamine extraction and analysis methods varies by food matrix and

specific laboratory conditions. The following tables summarize typical performance

characteristics reported in the literature.

Table 1: Method Performance Characteristics for Thiamine Analysis
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Parameter Food Matrix Value Reference

Recovery Cooked Sausages >90% [7]

Fresh Egg, Apple,

Potato
90.1% - 109% [8]

Soy Sauce 91.57% - 92.53% [9]

Commercially

Processed Foods

99.3 ± 3.13%

(Semiautomated)
[10]

Limit of Detection

(LOD)
Cooked Sausages 0.015 mg/100 g [7]

Selected Foods 0.2 - 0.3 mg/kg [8]

Vegetable Soup 2.4 - 9.0 ng/mL [11]

Mushrooms 0.043 µg/mL [6]

Limit of Quantification

(LOQ)
Selected Foods 0.6 - 0.9 mg/kg [8]

Vegetable Soup 8 - 30 ng/mL [11]

Precision (RSD) Cooked Sausages
1.5% (within a day),

5.2% (between days)
[7]

| | Selected Foods | 1.9% - 8.5% |[8] |

Table 2: Summary of Extraction and Hydrolysis Conditions
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Food Matrix
Acid
Hydrolysis

Enzyme
Incubation
Conditions

Reference

General Food
Samples

0.1 N HCl,
100°C, 1 hr

Taka-diastase 45°C, 18 hrs [1][2]

Mushrooms
0.1 M HCl, 96°C,

30 min
Taka-diastase 50°C, 3 hrs [6]

Cooked

Sausages
Not Specified

Clara-diastase

(6%)
50°C, 3 hrs [7]

Pet

Foods/Animal

Feeds

0.1 M HCl Clara-diastase Not Specified [8]

| Fortified Rice | Acetic Acid (1%) | None (analyzed free form) | N/A |[12] |

Conclusion
The protocol described provides a robust and reliable method for the extraction and

quantification of total thiamine from a wide range of food matrices. The combination of acid and

enzymatic hydrolysis ensures the complete conversion of all thiamine forms to free thiamine for

accurate analysis.[4][6] The use of HPLC with fluorescence detection offers high sensitivity and

selectivity, making it the method of choice for thiamine determination in food and supplement

analysis.[1][2][4] Adherence to the detailed steps in this protocol will enable researchers and

quality control professionals to obtain accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Phone: (601) 213-4426

Email: info@benchchem.com
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